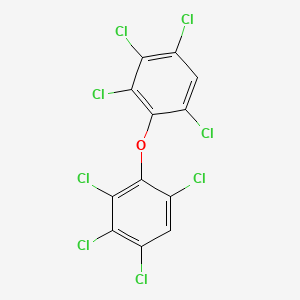
2,2',3,3',4,4',6,6'-Octachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether is a polychlorinated diphenyl ether with the molecular formula C12H2Cl8O. This compound is part of a larger group known as polychlorinated diphenyl ethers, which are characterized by the presence of multiple chlorine atoms attached to a diphenyl ether backbone. These compounds are known for their persistence in the environment and potential for bioaccumulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The process involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether follows similar principles but is optimized for efficiency and yield. The reaction is conducted in large reactors with precise control over temperature, pressure, and chlorine flow rate. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, resulting in the formation of less chlorinated diphenyl ethers.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Common reagents include zinc dust or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Studied for its potential impact on human health, particularly its role as an endocrine disruptor.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound is known to disrupt cellular calcium homeostasis by increasing ryanodine binding to calcium channels. This disruption can lead to altered cellular signaling and potential toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar environmental persistence and bioaccumulation potential.
2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether: A brominated diphenyl ether with similar chemical properties but different halogen atoms.
Uniqueness
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its high degree of chlorination makes it more resistant to degradation and more likely to bioaccumulate in the environment compared to less chlorinated analogs.
Propiedades
Número CAS |
117948-62-6 |
|---|---|
Fórmula molecular |
C12H2Cl8O |
Peso molecular |
445.8 g/mol |
Nombre IUPAC |
1,2,3,5-tetrachloro-4-(2,3,4,6-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(15)11(9(19)7(3)17)21-12-6(16)2-4(14)8(18)10(12)20/h1-2H |
Clave InChI |
GRWRDFGBFYSOKR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




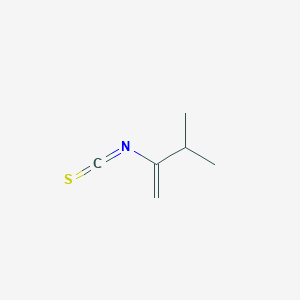
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
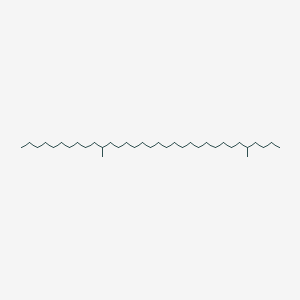
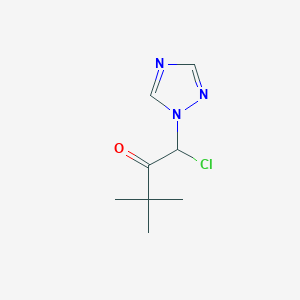
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
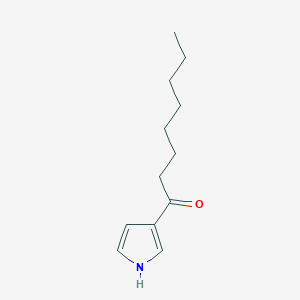
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

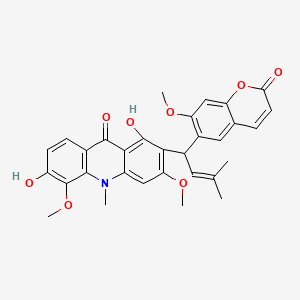
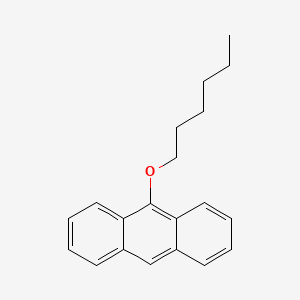
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
